1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I)
Overview
Description
“1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I)” is a chemical compound with the molecular formula C34H52BF4FeP2Rh . It appears as an orange-red solid .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, involving multiple rings and a variety of elements. The compound includes a ferrocene moiety, which is a sandwich-like structure with an iron atom between two cyclopentadienyl rings. Attached to this ferrocene moiety are two phospholano groups, which are five-membered rings containing one phosphorus atom .Physical and Chemical Properties Analysis
This compound is an orange-red solid . Its molecular weight is 768.28 g/mol .Scientific Research Applications
Heterobimetallic Complex Formation
Heterobimetallic complexes with highly flexible ligands, including those similar to 1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I), have been synthesized through reactions with various metal precursors. These complexes, formed with metals such as platinum, gold, and rhodium, demonstrate the versatility and potential applications of such ligands in creating chelate complexes, which are characterized by their unique structural and electronic properties. Notably, the rhodium-catalyzed hydroformylation of 1-octene using these ligands has been explored, showcasing the ligand's utility in facilitating industrially relevant catalytic processes (Schmied et al., 2015).
Hydroformylation and Hydrogenation Catalysis
Rhodium(I) complexes incorporating ferrocene-derived ligands have demonstrated significant catalytic activity in the hydroformylation of alkenes, such as 1-hexene. These complexes, characterized by multinuclear NMR spectroscopy, offer insights into their structure and catalytic mechanisms, contributing to the development of more efficient and selective catalysts for the synthesis of aldehydes from alkenes, a key process in the chemical industry (Bianchini et al., 2005).
Catalytic Polymerization
Cationic rhodium and iridium complexes of ferrocene-based ligands have been employed as catalysts in the polymerization of phenylacetylene, yielding highly stereoregular polyphenylacetylene under mild conditions. This research highlights the potential of such complexes in the field of polymer science, particularly in synthesizing new materials with desirable properties (Lee et al., 1996).
Ligand Synthesis and Characterization
The development of new ferrocene-derived ligands, such as those related to 1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene, has been a subject of research with a focus on their synthesis, structural characterization, and application in metal complex formation. These studies provide valuable insights into the ligand's properties and potential applications in various fields of chemistry, including catalysis and materials science (Mandell et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a chiral catalytic ligand , which suggests that it interacts with specific substrates to facilitate chemical reactions.
Mode of Action
As a chiral catalytic ligand, 1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I) likely binds to its target substrates and induces a conformational change that allows the substrates to react more readily .
Properties
InChI |
InChI=1S/2C11H16P.C8H12.BF4.Fe.Rh/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*3-6,9-10H,7-8H2,1-2H3;1-2,7-8H,3-6H2;;;/q;;;-1;; | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBZUERXDNPWAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1[C]2[CH][CH][CH][CH]2)C.CC1CCC(P1[C]2[CH][CH][CH][CH]2)C.C1CC=CCCC=C1.[Fe].[Rh] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44BF4FeP2Rh- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854275-87-9 | |
Record name | 1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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